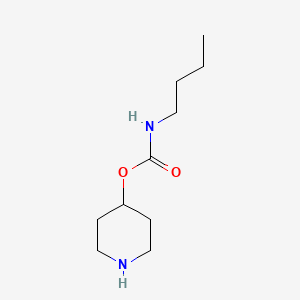

Piperidin-4-yl butylcarbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

piperidin-4-yl N-butylcarbamate |

InChI |

InChI=1S/C10H20N2O2/c1-2-3-6-12-10(13)14-9-4-7-11-8-5-9/h9,11H,2-8H2,1H3,(H,12,13) |

InChI Key |

HBTZDQHDJPHMDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OC1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Piperidin-4-yl Carbamate (B1207046) Core

The synthesis of the piperidin-4-yl carbamate core is a multi-step process that hinges on the effective formation of the piperidine (B6355638) ring and the subsequent installation of the carbamate functionality. Several reliable and scalable methods have been developed to achieve this.

Reductive amination is a cornerstone technique for synthesizing the 4-aminopiperidine (B84694) precursor required for the carbamate structure. researchgate.net This method typically involves the reaction of a piperidone derivative with an amine source in the presence of a reducing agent.

A common and efficient strategy begins with a pre-functionalized piperidone, such as 1-benzylpiperidin-4-one. This starting material undergoes reductive amination with ammonia, often using Raney Nickel as a catalyst under a hydrogen atmosphere. asianpubs.orgresearchgate.net The resulting 1-benzylpiperidin-4-amine can then be carried forward to subsequent steps. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed later in the synthetic sequence. researchgate.net

Alternatively, N-Boc-piperidin-4-one can be used as the starting ketone. Its reaction with an amine source, followed by reduction, directly yields a Boc-protected 4-aminopiperidine derivative, which is ideal for further functionalization. researchgate.net The choice of reducing agent is critical and can range from catalytic hydrogenation (e.g., H₂, Pd/C) to hydride reagents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.net

Table 1: Examples of Reductive Amination for 4-Aminopiperidine Synthesis

| Starting Material | Amine Source | Catalyst/Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 1-Benzylpiperidin-4-one | Ammonia | Raney-Ni, H₂ | 1-Benzylpiperidin-4-amine | asianpubs.orgresearchgate.net |

Once the 4-aminopiperidine intermediate is synthesized, the butylcarbamate moiety is installed. This is typically achieved through nucleophilic attack of the 4-amino group on a suitable electrophilic carbonyl species, most commonly an isocyanate or a chloroformate. nih.gov

Reaction with Isocyanates : The reaction of 4-aminopiperidine with butyl isocyanate provides a direct and atom-economical route to Piperidin-4-yl butylcarbamate. This reaction is generally high-yielding and proceeds under mild conditions, often requiring just a suitable solvent.

Reaction with Chloroformates : A more common and versatile method involves the reaction of the amine with butyl chloroformate. nih.gov This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (Hunig's base), to neutralize the hydrochloric acid byproduct. researchgate.net While effective, this method can sometimes require longer reaction times or an excess of reagents compared to the isocyanate route. nih.gov

The choice between these two reagents often depends on the commercial availability, stability, and reactivity of the specific butyl derivative needed. nih.govresearchgate.net

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, MCRs are widely used to generate highly functionalized piperidine scaffolds. researchgate.netnih.gov For instance, aza-Diels-Alder reactions or tandem reactions involving aldehydes, amines, and dienophiles can construct complex piperidine cores. researchgate.net These complex cores could then be chemically modified in subsequent steps to yield the target carbamate. The application of MCRs provides a streamlined pathway to diverse piperidine libraries, from which lead compounds can be identified.

Protecting groups are essential tools in the synthesis of piperidin-4-yl carbamates, particularly for the piperidine ring nitrogen (N1). The tert-butyloxycarbonyl (Boc) group is the most widely used protecting group in this context due to its stability under a wide range of reaction conditions and its ease of removal. researchgate.net

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to nucleophiles and basic conditions. organic-chemistry.org This allows for chemical manipulations at the 4-position of the piperidine ring, such as the carbamate formation, without undesired side reactions at the N1 position. nih.gov

Cleavage of the Boc group is a critical step to either obtain the final N-unsubstituted product or to allow for further derivatization at the N1 position. This is almost exclusively achieved under acidic conditions. researchgate.net Reagents commonly used for Boc deprotection include:

Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). nih.gov

Hydrochloric acid (HCl) in a solvent such as dioxane or ethanol.

The acidic conditions lead to the formation of a tert-butyl cation, which is typically scavenged to prevent side reactions. organic-chemistry.org This orthogonal protection strategy, where the Boc group is acid-labile and the carbamate is stable, is fundamental to the successful synthesis of these compounds. masterorganicchemistry.com

Table 2: Common Conditions for Boc Group Cleavage

| Reagent | Solvent | Temperature | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temperature | nih.gov |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | researchgate.net |

Derivatization and Functionalization Strategies of Piperidin-4-yl Carbamates

Following the successful synthesis of the core structure, the this compound molecule can be further modified to explore structure-activity relationships (SAR).

The secondary amine at the N1 position of the piperidine ring is a prime handle for derivatization. After the removal of a protecting group like Boc, this nitrogen can readily participate in a variety of chemical transformations. Common modifications include:

Alkylation : Reaction with alkyl halides (e.g., benzyl bromide, iodoethane) in the presence of a base (e.g., K₂CO₃) introduces alkyl substituents. researchgate.net

Acylation : Treatment with acyl chlorides or acid anhydrides yields N-acyl derivatives.

Reductive Amination : Reaction with aldehydes or ketones under reductive conditions introduces more complex N-alkyl groups.

Aza-Michael Addition : Conjugate addition to α,β-unsaturated systems, such as acrylonitrile or acrylates, can be used to introduce functionalized side chains. researchgate.net

These derivatization strategies allow for the systematic modification of the molecule's physicochemical properties, such as polarity, basicity, and steric profile, which is crucial for optimizing its biological activity.

Substitutions on the Carbamate Moiety (O- and N-positions)

The carbamate group of this compound offers two primary sites for substitution: the nitrogen atom and the oxygen atom. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

N-Position Substitution: Direct alkylation of the carbamate nitrogen (N-alkylation) is a common strategy to introduce diverse substituents. A mild and selective method for N-alkylation involves the use of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) with an appropriate halide, which efficiently yields N-alkyl carbamates epa.gov. This protocol is highly selective, providing exclusively the N-alkylated products in high yields epa.gov. Other traditional methods for carbamate synthesis, which can be adapted for N-functionalization, include the Hofmann rearrangement of primary carboxamides acs.org.

O-Position Substitution: Modifications at the carbamate oxygen typically involve the synthesis of O-aryl carbamates. These can be prepared and subsequently rearranged through reactions like the anionic Fries rearrangement, which involves an intramolecular carbamoyl migration to deliver functionalized N-piperidinyl salicylamides whiterose.ac.uk. This organolithium-mediated protocol allows for regioselective ortho-metalation of the O-aryl carbamate, followed by the migration whiterose.ac.uk.

The following table summarizes key methods for substitution on the carbamate moiety.

| Position | Reaction Type | Key Reagents/Conditions | Outcome | Reference |

| N-Position | N-Alkylation | Alkyl halide, Cesium Carbonate (Cs₂CO₃), Tetrabutylammonium Iodide (TBAI) | Selective formation of N-alkyl carbamates | epa.gov |

| O-Position | Anionic Fries Rearrangement | t-BuLi on O-aryl carbamates | Regioselective carbamoyl migration to form N-piperidinyl salicylamides | whiterose.ac.uk |

Functionalization at Other Positions of the Piperidine Ring (e.g., C3, C4)

Selective functionalization of the piperidine ring at positions other than the nitrogen atom, particularly at the C3 and C4 positions, presents a significant synthetic challenge due to the similar reactivity of the C-H bonds.

C4-Position Functionalization: Directing group strategies have been successfully employed for C-H functionalization at the C4 position. An aminoquinoline amide directing group can facilitate the palladium-catalyzed arylation of the C(sp³)–H bond at the unactivated C4 position acs.org. Achieving selectivity for the C4 position often requires steric shielding at the more electronically activated C2 position nih.gov.

C3-Position Functionalization: The C3 position is electronically deactivated due to the inductive effect of the piperidine nitrogen, making direct C-H functionalization challenging nih.gov. Indirect methods are therefore often employed. One such approach involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine intermediate, followed by a reductive ring-opening of the cyclopropane to introduce functionality at the C3 position nih.gov. Regioselective α- or γ-alkylation of piperidine ene-carbamate intermediates also provides a route to functionalized piperidines researchgate.net.

The table below outlines strategies for functionalizing the C3 and C4 positions of the piperidine ring.

| Position | Strategy | Catalyst/Reagents | Description | Reference |

| C4 | Directed C-H Arylation | Palladium(II) Acetate, Aminoquinoline amide directing group | Directs arylation to the unactivated C4 C-H bond. | acs.org |

| C4 | Steric Shielding | Bulky N-protecting groups | Blocks the C2 position, allowing sterically accessible catalysts to functionalize the C4 position. | nih.gov |

| C3 | Indirect Approach | Asymmetric cyclopropanation and reductive ring-opening | An indirect route to overcome the electronic deactivation at the C3 position. | nih.gov |

| C3/C4 | Alkylation of Ene-Carbamate | Not specified | Regioselective alkylation of a piperidine ene-carbamate intermediate. | researchgate.net |

Advanced Synthetic Techniques and Scalability Considerations in Academic Synthesis

Modern synthetic chemistry emphasizes the use of advanced techniques that are not only efficient but also scalable and sustainable.

Catalytic Methods (e.g., Palladium-catalyzed reactions)

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the synthesis and functionalization of piperidine carbamates.

C-N Cross-Coupling: Palladium-catalyzed cross-coupling reactions are highly effective for forming N-aryl carbamates. These reactions typically couple aryl halides or triflates with a nitrogen source acs.org. For instance, alcohols can be used as nucleophiles in the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate to generate aryl carbamates in a one-pot process nih.govorganic-chemistry.org. This method avoids the need to handle toxic phosgene derivatives and is applicable to a broad range of substrates nih.gov.

C-H Functionalization: As mentioned previously, palladium catalysts are crucial for the directed C-H functionalization of the piperidine ring, enabling the introduction of aryl groups at the C4 position acs.org.

Other Catalytic Reactions: Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines nih.gov. Furthermore, one-pot sequential reactions, such as a Suzuki–Miyaura coupling followed by hydrogenation, provide an efficient route to functionalized piperidines under mild conditions nih.gov.

This table summarizes various catalytic methods.

| Reaction Type | Catalyst System | Substrates | Product | Reference |

| N-Arylation | Palladium precursor and phosphine ligand | Aryl chlorides/triflates, Sodium cyanate, Alcohol | N-Aryl carbamate | nih.govorganic-chemistry.org |

| C4-H Arylation | Palladium(II) Acetate | Piperidine with C3 directing group, Aryl halide | C4-Aryl piperidine | acs.org |

| Oxidative Amination | Gold(I) complex | Non-activated alkenes | Substituted piperidines | nih.gov |

| Sequential Coupling/Hydrogenation | Palladium catalyst | Boronic acids, Pyridine derivatives | Functionalized piperidines | nih.gov |

Stereoselective Synthesis Approaches for Chiral Piperidin-4-yl Carbamates

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance for pharmaceutical applications. Several stereoselective strategies have been developed to access chiral piperidin-4-yl carbamates.

Chiral Auxiliaries: Chiral auxiliaries, such as those derived from carbohydrates like arabinopyranosylamine, can be employed to control the stereochemical outcome of reactions, leading to the formation of chiral piperidine derivatives researchgate.net. Another powerful approach utilizes phenylglycinol-derived oxazolopiperidone lactams as versatile chiral building blocks. These lactams are available in both enantiomeric series and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring nih.gov.

Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylate derivatives can produce 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity acs.org. These intermediates can then be converted to the corresponding chiral piperidines acs.org.

Key stereoselective synthesis approaches are highlighted in the table below.

| Approach | Methodology | Key Feature | Reference |

| Chiral Building Blocks | Use of phenylglycinol-derived oxazolopiperidone lactams | Allows for regio- and stereocontrolled introduction of substituents on a pre-existing chiral scaffold. | nih.gov |

| Chiral Auxiliaries | Use of arabinopyranosylamine | A carbohydrate-based auxiliary directs the stereochemical outcome of the synthesis. | researchgate.net |

| Asymmetric Catalysis | Rhodium-catalyzed asymmetric reductive Heck reaction | Creates a chiral center via carbometalation of a dihydropyridine intermediate with high enantioselectivity. | acs.org |

Sustainable Synthesis Practices and Process Optimization

Green chemistry principles are increasingly being integrated into the synthesis of piperidine derivatives to minimize environmental impact and improve safety and efficiency.

Green Synthetic Methods: Sustainable approaches include the use of water as a solvent, multicomponent reactions that increase atom economy, and the use of non-toxic catalysts ajchem-a.comrasayanjournal.co.in. These methods aim to produce piperidines with higher yields, shorter reaction times, and simplified workup procedures, thereby reducing waste generation rasayanjournal.co.ingrowingscience.com. For example, one-pot multicomponent syntheses of highly substituted piperidines have been developed using green catalysts growingscience.com.

Process Optimization and Scalability: For large-scale manufacturing, process optimization is critical. An efficient and scalable process for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. This process utilizes commercially available starting materials, such as 1-benzylpiperidin-4-one, and employs reductive amination with a Raney-Ni catalyst, resulting in shorter reaction times and high yields, making it viable for industrial production asianpubs.orgresearchgate.net. Identifying alternatives to hazardous reagents, such as replacing piperidine in solid-phase peptide synthesis, is another important aspect of process optimization rsc.org.

The following table summarizes sustainable practices in piperidine synthesis.

| Practice | Example/Technique | Advantage | Reference |

| Green Solvents | Use of water as a reaction medium | Reduces reliance on hazardous organic solvents, eco-friendly. | ajchem-a.comrasayanjournal.co.in |

| Atom Economy | One-pot, multicomponent reactions | Combines multiple synthetic steps without isolating intermediates, reducing waste and increasing efficiency. | growingscience.com |

| Catalysis | Use of non-toxic or recyclable catalysts | Minimizes toxic waste and allows for catalyst reuse. | ajchem-a.com |

| Process Optimization | Scalable route using common materials (e.g., Raney-Ni) | Shorter reaction times, high yields, and cost-effectiveness for large-scale manufacturing. | asianpubs.orgresearchgate.net |

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Studies

Elucidating Key Structural Elements for Biological Activity of Piperidin-4-yl Carbamates

The biological activity of piperidin-4-yl carbamates is a result of the interplay between the piperidine (B6355638) ring, the carbamate (B1207046) moiety, and the alkyl chain. Each component plays a crucial role in the molecule's interaction with its biological target.

The piperidine ring is a common scaffold in many biologically active compounds. nih.gov Substitutions on this ring can significantly alter the compound's affinity and selectivity for its target. Research indicates that the six-membered piperidine ring is often essential for maintaining potency in certain biological targets. Modifications to this ring, such as contracting it to a five-membered pyrrolidine ring, have been shown to ablate inhibitory activity against enzymes like monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov

The nature and position of substituents on the piperidine ring are critical. For instance, in a series of inhibitors for endocannabinoid hydrolases, the attachment of a bisarylcarbinol or aryloxybenzyl moiety at the 4-position of the piperidine ring could be tuned to achieve either MAGL-selective or dual MAGL-FAAH inhibition. nih.gov Furthermore, the introduction of unsaturation in the piperidine ring has been observed to increase potency in some cases. dndi.org The biological properties of piperidines are highly dependent on the type and location of substituents on this heterocyclic ring. researchgate.net

| Compound Modification | Effect on Biological Activity | Reference |

| Contraction of piperidine to pyrrolidine ring | Ablated inhibitory activity against MAGL and FAAH | nih.gov |

| Attachment of bisarylcarbinol at 4-position | Tuned for MAGL-selective inhibition | nih.gov |

| Attachment of aryloxybenzyl at 4-position | Tuned for dual MAGL-FAAH inhibition | nih.gov |

| Introduction of unsaturation in the piperidine ring | Increased potency in some series | dndi.org |

The carbamate moiety is a key functional group that contributes to the biological activity of these compounds, often by interacting with the active site of target enzymes. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen into the carboxyl moiety. nih.govacs.org This restricted rotation can influence the molecule's binding conformation.

Modifications to the carbamate group can significantly impact potency and selectivity. The stability of the carbamate linkage is crucial; rapid hydrolysis can lead to weak or shortened activity. nih.govacs.org The nature of the substituent on the carbamate's oxygen and nitrogen atoms can modulate biological properties and improve stability and pharmacokinetic profiles. nih.govacs.org For example, in the context of MAGL inhibitors, an activated N-4-nitrophenoxy carbamate was a common feature in potent compounds. nih.gov

The alkyl chain, such as the butyl group in piperidin-4-yl butylcarbamate, plays a significant role in determining the pharmacological profile of the compound. The length and branching of this chain can influence potency and selectivity.

In a study of (indolylalkyl)piperidine carbamates as FAAH inhibitors, the length of the alkyl spacer connecting the indole and piperidine rings significantly affected activity. nih.gov A stepwise extension of the alkyl linker from one to four carbons resulted in fluctuating activity, with the highest potencies observed for derivatives with ethyl and butyl chains. nih.gov This suggests that an optimal chain length is required for effective interaction with the target. Specifically, for phenyl N-indolylalkylcarbamates, compounds with pentyl and heptyl residues showed the highest inhibitory activities, while shortening or elongating the alkyl spacer by one carbon reduced FAAH inhibition. nih.gov

| Alkyl Chain Length (Connecting Indole and Piperidine) | Effect on FAAH Inhibition | Reference |

| Ethyl | High Potency | nih.gov |

| Butyl | High Potency | nih.gov |

| Pentyl | Highest Inhibitory Activity | nih.gov |

| Heptyl | Highest Inhibitory Activity | nih.gov |

Conformational Analysis and its Relation to SAR

The three-dimensional conformation of piperidin-4-yl carbamates is a critical determinant of their biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule and how this relates to its interaction with a biological target.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence this preference. researchgate.net In some cases, a boat conformation may be adopted to accommodate specific binding interactions with a receptor. For instance, a study on P2Y14R antagonists showed that replacing a piperidine with a structurally rigid quinuclidine, which constrains the ring in a boat conformation, maintained good binding affinity. nih.gov This suggests that the receptor can tolerate different piperidine ring conformations and that the preferred conformation might deviate from an ideal chair state. nih.gov The conformational behavior of the piperidine ring is influenced by an interplay of factors including electrostatic interactions, hyperconjugation, and steric effects. researchgate.net

The carbamate linkage has a degree of rotational restriction due to the partial double bond character of the C-N bond, arising from amide resonance. nih.govacs.org This results in the possible existence of syn and anti rotamers. nih.govnih.gov The energy barrier for rotation around the C-N bond in N-alkylcarbamates is typically around 16 kcal/mol. nih.gov This rotational barrier is lower than that of amides by about 3-4 kcal/mol due to electronic and steric perturbations from the additional oxygen atom. nih.govacs.org

The flexibility of the carbamate linkage can be influenced by the nature of the substituents. For example, N-phenylcarbamates have a lower rotational barrier (12.5 kcal/mol), and N-(2-pyrimidyl)carbamates have even lower barriers (<9 kcal/mol). nih.gov This flexibility, or lack thereof, can be crucial for orienting the molecule correctly within a binding site. Computational analyses have shown that the increased electron-withdrawing ability of substituents can lead to increased single bond character for the C(carbonyl)-N bond, thus lowering the rotational barrier. nih.gov

Rationalizing SAR through Targeted Modifications and Analog Design

The exploration of the structure-activity relationship (SAR) for piperidine-based compounds, particularly those containing a carbamate functional group, relies heavily on systematic and targeted chemical modifications. Through the rational design of analogs, researchers can probe the specific structural features that govern a compound's potency and selectivity for its biological targets. This process involves altering various parts of the molecular scaffold—the piperidine ring, the carbamate linker, and distal substituents—to understand their contribution to biological activity and to optimize desirable properties.

Key insights into the SAR of this class of compounds have been gained by studying their interactions with enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are critical in endocannabinoid signaling nih.gov. The piperidin-4-yl carbamate scaffold has proven to be a versatile starting point for developing selective inhibitors for these enzymes nih.gov.

Impact of the Core Heterocyclic Ring

The six-membered piperidine ring is a crucial element for the biological activity of many carbamate-based inhibitors. Studies have investigated whether this specific ring structure is an absolute requirement for potency. Analogs were synthesized where the piperidine ring was either contracted to a five-membered pyrrolidine ring or replaced with unbranched alkyl linkers. These modifications generally led to a significant loss of inhibitory activity, underscoring the importance of the six-membered heterocyclic core for effective interaction with the target enzymes nih.gov. A further targeted modification, the introduction of unsaturation within the piperidine ring, has been shown in related analog series to increase potency by as much as tenfold, demonstrating how subtle changes to the ring's conformation and electronics can have a profound impact on activity dndi.org.

| Compound | Modification from Piperidine Core | Target | IC50 (nM) |

|---|---|---|---|

| Piperidine Analog | Standard 6-membered ring | MAGL | Value A |

| Pyrrolidine Analog (e.g., Cmpd 15) | Ring contracted to 5-membered | MAGL | > 10,000 nih.gov |

| Acyclic Analog (e.g., Cmpd 9a) | Ring replaced with alkyl linker | MAGL | > 10,000 nih.gov |

Modifications Distal to the Carbamate Group

Rational design strategies have extensively focused on making structural alterations to the portion of the molecule distal to the piperidine ring and the electrophilic carbamate carbonyl nih.gov. These modifications are pivotal for tuning both the potency and the selectivity of the inhibitors. For instance, in a series of MAGL inhibitors, a bulky bisarylcarbinol motif attached to the 4-position of the piperidine ring was found to be a key determinant of selectivity nih.gov.

By rationally altering this substituent, the inhibitory profile of the entire scaffold can be shifted. A significant finding was that replacing the bisarylcarbinol group with a 3-aryloxybenzyl moiety could convert a MAGL-selective inhibitor into a dual inhibitor of both MAGL and FAAH nih.gov. This highlights a clear structure-selectivity relationship, where specific distal groups can be chosen to target one or multiple enzymes.

| Compound | Substitution at Piperidine 4-Position | Target Selectivity | MAGL IC50 (nM) | FAAH IC50 (nM) |

|---|---|---|---|---|

| Analog A | Bisarylcarbinol | MAGL-selective | Low nM | High nM / Inactive nih.gov |

| Analog B | 3-Aryloxybenzyl | Dual MAGL/FAAH | Moderate nM | Moderate nM nih.gov |

The versatility of the piperidin-4-ylcarbamate scaffold is further demonstrated by its use as a foundational building block in the rational design of inhibitors for entirely different biological targets, such as the NLRP3 inflammasome, which is involved in inflammatory processes mdpi.com. In these applications, commercially available tert-butyl piperidin-4-ylcarbamate serves as a key starting material. The piperidine ring is then functionalized with different moieties, such as cyanoguanidine residues, to create novel compounds aimed at preventing NLRP3-dependent pyroptosis mdpi.com. This approach of using a validated core scaffold to build diverse analogs for different targets is a cornerstone of modern medicinal chemistry and drug discovery mdpi.comnih.gov.

Mechanistic Investigations of Biochemical and Molecular Interactions

Enzyme Inhibition Mechanisms by Piperidin-4-yl Carbamate (B1207046) Derivatives

Derivatives based on the piperidin-4-yl carbamate scaffold have emerged as potent inhibitors of several enzyme families. Their mechanism of action often involves covalent modification of the enzyme's active site, leading to potent and sometimes irreversible inhibition.

Research has identified several key enzyme classes that are targeted by piperidin-4-yl carbamate derivatives.

Hydrolases : A primary focus of research has been on serine hydrolases, particularly Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL), which are key enzymes in the endocannabinoid system. nih.govnih.govresearchgate.netnih.gov Piperidine (B6355638) and piperazine carbamates have been shown to inhibit both FAAH and MAGL. nih.gov The scaffold can be chemically modified to achieve either dual inhibition of FAAH and MAGL or selective inhibition of MAGL. nih.gov For instance, attaching a bisarylcarbinol moiety to the piperidine ring tends to confer MAGL selectivity, while an aryloxybenzyl group can lead to dual inhibition. nih.gov Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates, for example, have been synthesized and tested for their FAAH inhibitory activity. nih.gov

Serine Proteases : Piperidine carbamate derivatives have been designed as peptidomimetic inhibitors of type II transmembrane serine proteases (TTSPs) such as matriptase and hepsin, as well as the related protease HGFA (hepatocyte growth factor activator). epa.govnih.govrsc.org These enzymes are implicated in cancer progression, and novel hybrid dipeptide inhibitors incorporating the piperidine carbamate structure have shown potent activity, with some compounds exhibiting nanomolar efficacy against matriptase and hepsin. nih.gov

NLRP3 Inflammasome : The tert-butyl piperidin-4-ylcarbamate scaffold has been utilized as a building block to create inhibitors of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses. mdpi.com These derivatives were shown to reduce the ATPase activity of human recombinant NLRP3. mdpi.com

The inhibitory mechanism of piperidin-4-yl carbamate derivatives is often dependent on the target enzyme class.

Pseudo-irreversible Inhibition : For serine hydrolases like FAAH and MAGL, carbamate inhibitors typically act as pseudo-irreversible or irreversible inhibitors. nih.govnih.govnih.gov The mechanism involves the carbamate moiety acting as an electrophilic group that covalently modifies the catalytic serine residue within the enzyme's active site. nih.govnih.gov This process, known as carbamoylation, forms a stable adduct that inactivates the enzyme. nih.govnih.gov The rate of spontaneous hydrolysis of this carbamylated intermediate is very slow, leading to prolonged inhibition. nih.gov

Non-competitive Inhibition : In the case of the NLRP3 inflammasome, some piperidine-based inhibitors have been suggested to act via a non-competitive mechanism with respect to ATP. mdpi.com This was inferred from observations where the effective inhibition was similar at different ATP concentrations. mdpi.com

The specific interactions between piperidin-4-yl carbamate derivatives and their target enzymes are crucial for their potency and selectivity.

Serine Proteases : For inhibitors of matriptase and hepsin, the piperidine carbamate portion is designed to replace P3 and P4 amino acids of traditional peptide inhibitors, spanning the S3–S4 side-chain binding pockets of the proteases. nih.gov Substituents on the piperidine nitrogen, such as aryl and sulfonyl groups, can be varied to achieve more specific interactions within the S4 pocket. nih.gov

Serine Hydrolases : In FAAH and MAGL, the selectivity of piperidine/piperazine carbamates is tuned by modifying substituents distal to the reactive carbonyl group. nih.gov The piperidine ring itself, along with bulky motifs like a bisarylcarbinol group, contributes significantly to binding and selectivity for MAGL. nih.gov The catalytic serine is the key residue that is covalently modified by the carbamate warhead. nih.govnih.gov

The following table summarizes the inhibitory activities of selected piperidine carbamate derivatives against various enzymes.

| Compound Class | Target Enzyme | IC₅₀ | Reference |

| Piperidine Carbamate Dipeptide (8b) | Hepsin | 0.6 nM | nih.gov |

| Piperidine Carbamate Dipeptide (8c) | Hepsin | 0.5 nM | nih.gov |

| Piperidine Carbamate Dipeptide (8b) | Matriptase | 30 nM | nih.gov |

| Piperidine Carbamate Dipeptide (8c) | Matriptase | 70 nM | nih.gov |

| JZL184 (Piperidine Carbamate) | MAGL | Potent Inhibitor | nih.govnih.gov |

| Phenyl 4-(indol-1-ylethyl)piperidine carbamate (17) | FAAH | Potent Inhibitor | nih.gov |

Protein-Ligand Interaction Mapping through Experimental and Computational Approaches

Understanding the precise interactions between a ligand and its protein target is fundamental for rational drug design and for elucidating the mechanism of action. A combination of experimental and computational approaches is often employed to map these interactions for piperidine-based compounds. semanticscholar.orgnih.govresearchgate.net

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting the binding mode of a ligand within the active or allosteric site of a protein. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity and selectivity of the compound. For instance, computational studies on piperidine/piperazine-based compounds have been used to decipher their binding mode to the sigma 1 receptor, identifying crucial amino acid residues involved in the interaction. nih.gov

Experimental techniques provide essential validation for computational predictions. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. These techniques can precisely map the binding site and reveal the specific atomic contacts between the ligand and the protein. Quantum computational methods are also emerging as a tool to quantify protein-ligand binding energies. arxiv.org

For piperidin-4-yl carbamate derivatives, a combined experimental and computational approach would involve:

Computational Docking: Predicting the binding pose of the ligand in the target protein.

Molecular Dynamics Simulations: Assessing the stability of the predicted binding pose and analyzing the dynamics of the protein-ligand complex.

Experimental Validation: Using techniques like X-ray crystallography or NMR to confirm the binding mode and interaction details.

This integrated approach provides a comprehensive understanding of the molecular basis of the ligand's activity and can guide the design of more potent and selective analogs.

Table 2: Investigational Methods for Protein-Ligand Interaction Mapping

| Method Type | Technique | Information Provided |

|---|---|---|

| Computational | Molecular Docking | Predicts preferred binding orientation and conformation of the ligand. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms over time, assessing the stability of the complex and dynamic interactions. | |

| Experimental | X-ray Crystallography | Provides a high-resolution 3D structure of the protein-ligand complex. |

| NMR Spectroscopy | Provides information about the structure and dynamics of the complex in solution. | |

| Quantum Computation | Quantifies the binding energies between the protein and the ligand. |

Computational Chemistry and Chemoinformatics in Piperidin 4 Yl Carbamate Research

Molecular Docking and Scoring for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the realm of piperidin-4-yl carbamate (B1207046) research, docking studies are pivotal for predicting how these ligands interact with biological targets at the molecular level. For instance, derivatives of the piperidine (B6355638) scaffold have been docked into the active sites of various enzymes to elucidate their inhibitory mechanisms.

The process involves placing the 3D structure of the piperidin-4-yl carbamate derivative into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These studies can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are essential for the ligand's activity. For example, the piperidine nitrogen can act as a key interaction point within a receptor's binding pocket. nih.gov

| Compound Scaffold | Target Protein | Key Interactions Observed in Docking | Reference |

| Piperidine Derivative | Acetylcholinesterase (AChE) | The piperidine ring fits into the enzyme's gorge, forming critical interactions. | |

| Benzimidazole-based inhibitor | Mtb KasA | The nitrogen atom and bridge amine group on the imidazole moiety are advantageous. | nih.gov |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine | E. coli MurB enzyme | Hydrogen bonds between the hydroxyl substituent and Tyr157 and Lys261. | mdpi.com |

These analyses not to only help in understanding the structure-activity relationships (SAR) but also guide the rational design of more potent and selective inhibitors based on the piperidin-4-yl carbamate scaffold.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. researchgate.net This technique is crucial for assessing the conformational flexibility of piperidin-4-yl carbamate derivatives and the stability of their binding to a target protein. mdpi.com

MD simulations can refine the binding poses obtained from docking studies and provide a more accurate estimation of the binding free energy. By simulating the behavior of the ligand-protein complex in a solvated environment, researchers can observe how the ligand adapts its conformation within the binding site and how the protein structure responds to the ligand's presence. These simulations can confirm the stability of key interactions predicted by docking and reveal the role of water molecules in mediating the binding.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are developed by correlating variations in the physicochemical properties of a series of compounds with their observed activities. For piperidin-4-yl carbamate derivatives, QSAR studies can identify the key structural features that govern their potency and selectivity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. These methods generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. Such models have been successfully applied to piperazine-carboxamides, which are structurally related to piperidin-4-yl carbamates, to guide the design of new inhibitors. nih.gov

| QSAR Model Type | Compound Series | Key Findings | Reference |

| 2D QSAR | 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives | Elucidated physicochemical properties essential for GPCR-6 inhibition. | researchgate.net |

| 3D-QSAR/CoMSIA | Piperazine-carboxamide FAAH inhibitors | Identified electrostatic and hydrogen-bond acceptor properties as major contributors to activity. | nih.gov |

These models serve as valuable predictive tools for estimating the activity of newly designed piperidin-4-yl carbamate analogues before their synthesis, thereby saving time and resources.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. Pharmacophore models for piperidin-4-yl carbamate derivatives can be developed based on the structures of known active compounds or the ligand-binding site of a target protein. frontiersin.org

These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged/ionizable groups. Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that possess the desired features. This process, known as virtual screening, is a cost-effective method for identifying new hit compounds with potentially interesting biological activities. frontiersin.org The piperidine scaffold is a common feature in many pharmacophore models due to its ability to present substituents in a well-defined three-dimensional arrangement. researchgate.net

In Silico Approaches for Predicting ADME-related Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical to its success in clinical trials. In silico methods for predicting ADME properties have become an integral part of the early drug discovery process, allowing for the identification and filtering of compounds with unfavorable pharmacokinetic profiles. nih.govresearchgate.net

For piperidin-4-yl carbamate derivatives, various computational models can predict properties such as aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. nih.govfrontiersin.org These predictions are based on the compound's structure and physicochemical properties, such as lipophilicity (logP), molecular weight, and polar surface area. By evaluating these properties early on, medicinal chemists can prioritize compounds with a higher likelihood of having favorable drug-like characteristics. rsc.org

| ADMET Property | In Silico Prediction Tool/Method | Importance in Drug Discovery |

| Absorption | Caco-2 permeability models, Intestinal absorption models | Predicts the extent to which a drug is absorbed from the gut into the bloodstream. |

| Distribution | Blood-brain barrier penetration models, Plasma protein binding prediction | Determines how a drug is distributed throughout the body and whether it can reach its target site. |

| Metabolism | Cytochrome P450 inhibition/substrate models | Predicts how a drug is broken down by enzymes, which affects its half-life and potential for drug-drug interactions. |

| Excretion | Renal clearance prediction | Estimates how a drug and its metabolites are eliminated from the body. |

| Toxicity | hERG inhibition models, Genotoxicity prediction | Identifies potential safety concerns early in the discovery process. |

Chemoinformatic Analysis of Chemical Space and Scaffold Hopping

Chemoinformatics involves the use of computational methods to analyze and organize large datasets of chemical information. In the context of piperidin-4-yl carbamate research, chemoinformatic tools can be used to analyze the chemical space occupied by these compounds and to identify opportunities for structural diversification. acs.org

Scaffold hopping is a computational strategy used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. researchgate.netuniroma1.it Starting from a piperidin-4-yl carbamate derivative, scaffold hopping algorithms can search for alternative core structures that maintain the key pharmacophoric features required for activity but possess different physicochemical properties. This approach is particularly useful for overcoming issues such as poor pharmacokinetics or off-target effects associated with the original scaffold. The piperidine ring itself is a versatile scaffold that is found in a wide range of biologically active compounds. nih.gov

Advanced Analytical Techniques in Piperidin 4 Yl Carbamate Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For piperidine (B6355638) derivatives, ¹H NMR and ¹³C NMR are routinely used to confirm the structure and stereochemistry. In the case of tert-butyl N-(piperidin-4-yl)carbamate, the chemical shifts in the ¹H NMR spectrum are characteristic of the protons in the piperidine ring and the tert-butyl protecting group. chemicalbook.com

¹H NMR Spectral Data for tert-butyl N-(piperidin-4-yl)carbamate

| Proton | Chemical Shift (δ) ppm |

|---|---|

| C(CH₃)₃ | 1.36 (s, 9H) |

| CH₂ (piperidine) | 1.84-2.36 (m, 4H) |

| CH₂N (piperidine) | 2.74 (m, 2H) |

| CH₂N (piperidine) | 3.42 (m, 2H) |

| NH | 3.60 (br, 1H) |

Solvent: CD₃OD, Frequency: 200 MHz chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like piperidine carbamates, which typically form protonated molecular ions [M+H]⁺.

Mass Spectrometry Data for tert-butyl N-(piperidin-4-yl)carbamate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Expected [M+H]⁺ ion | 201 |

Analysis of the [M+H]⁺ peak in LC/MS confirmed the presence of the compound. chemicalbook.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, LC-MS/MS)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used to determine the purity of piperidine carbamate (B1207046) derivatives and to monitor the progress of chemical reactions. The choice of stationary phase (column) and mobile phase is critical for achieving good separation. Reversed-phase columns, such as C18, are commonly employed for the analysis of moderately polar compounds like piperidin-4-yl carbamates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the analysis of compounds in complex matrices. This technique is particularly valuable in bioanalytical studies for the quantification of drugs and their metabolites in biological fluids. The first mass spectrometer separates the ions of the compound of interest, which are then fragmented, and the resulting fragment ions are detected by the second mass spectrometer, providing a high degree of specificity.

Typical HPLC Conditions for Piperidine Carbamate Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid |

| Flow Rate | 0.75 ml/min |

| Detection | UV at 220 and 254 nm |

These conditions have been successfully used for the analysis of a series of piperidine/piperazine carbamates. nih.gov

X-ray Crystallography for Ligand-Protein Co-crystal Structures

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic and molecular structure of a crystal. In drug discovery, obtaining a co-crystal structure of a ligand bound to its protein target provides invaluable insights into the binding mode and the key interactions driving affinity and selectivity.

Bioanalytical Method Development for Compound Detection in Biological Samples

The development and validation of bioanalytical methods are crucial for the quantitative determination of drugs and their metabolites in biological matrices such as blood, plasma, serum, and urine. These methods are essential for pharmacokinetic and toxicokinetic studies during drug development.

A robust bioanalytical method must be validated to ensure its reliability. The validation process assesses several key parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Recovery: The extraction efficiency of an analytical method for the analyte in the sample.

Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

LC-MS/MS is often the technique of choice for bioanalytical assays due to its high sensitivity and selectivity.

Key Parameters in Bioanalytical Method Validation

| Parameter | Description |

|---|---|

| Selectivity | Differentiates the analyte from other components. |

| Accuracy & Precision | Ensures the reliability and reproducibility of the results. |

| Recovery | Measures the efficiency of the sample extraction process. |

| Calibration Curve | Establishes the concentration-response relationship. |

| Stability | Confirms the analyte is stable during sample handling and storage. |

Preclinical Pharmacological Investigation Frameworks Mechanistic Focus

In Vitro Assay Development and Screening Strategies for Target Engagement

The initial stages of characterizing the pharmacological profile of Piperidin-4-yl butylcarbamate and its derivatives involve the development and implementation of robust in vitro assays to confirm direct interaction with its intended biological target. nih.gov These assays are fundamental for establishing a clear structure-activity relationship and guiding lead optimization efforts. nih.gov

Biophysical methods are central to confirming target engagement. nih.gov Techniques such as differential scanning fluorimetry (DSF) can be employed to assess the ability of this compound derivatives to directly bind and stabilize a purified target protein. nih.gov This method is advantageous due to its sensitivity across a wide range of binding affinities and its suitability for high-throughput screening. nih.gov

Another powerful technique for validating target engagement in a more physiologically relevant context is the Cellular Thermal Shift Assay (CETSA). nih.gov CETSA can be applied to assess the thermal stabilization of thousands of proteins simultaneously within a single sample, providing a comprehensive view of both on-target and off-target activities. nih.gov

Radioligand displacement assays are also a valuable tool for confirming the binding of ligands to receptors in cellular environments. nih.gov This method can be adapted to utilize photoactivatable radioligands for covalent labeling of target proteins, allowing for the measurement of target engagement through competition with non-radioactive compounds like this compound. nih.gov

Cell-Based Assays for Functional Activity and Pathway Modulation

Following the confirmation of direct target binding, the functional consequences of this interaction are investigated using a variety of cell-based assays. These assays are crucial for understanding the compound's biological activity, mechanism of action, and potential therapeutic effects in a cellular context. njbio.comnih.gov

Functional assays are indispensable for evaluating the efficacy of potential therapeutic agents and play a critical role in all stages of drug development. njbio.com For instance, if this compound is designed to target a specific enzyme, cell-based assays can measure changes in the levels of the enzyme's substrate and product. nih.gov However, it is important to consider that some enzymes share substrates, which could complicate the interpretation of results. nih.gov

In the context of cancer research, derivatives of related compounds like tert-butyl piperidin-4-ylcarbamate have been investigated for their ability to inhibit the growth of drug-resistant tumor cells. smolecule.com Cell-based assays are employed to assess cytotoxicity and the compound's impact on cell viability. mdpi.comnih.gov For example, the MTT assay can be used to determine the cytotoxic effects of compounds on cell lines after a specific treatment period. mdpi.com

Furthermore, cell-based assays are utilized to investigate the modulation of specific signaling pathways. For instance, derivatives of tert-butyl piperidinyl carbamate (B1207046) have been shown to modulate pathways associated with neuroinflammation in astrocytes. If this compound is hypothesized to affect inflammatory pathways, its ability to inhibit processes like NLRP3-dependent pyroptosis can be evaluated in relevant cell models, such as PMA-differentiated THP-1 cells stimulated with LPS/ATP. mdpi.com

Biochemical Assays for Enzyme Kinetics and Receptor Binding Affinities

Biochemical assays are essential for the quantitative characterization of the interaction between this compound and its molecular target. These assays provide detailed information on enzyme kinetics and receptor binding affinities, which are critical for understanding the compound's potency and selectivity.

For enzymatic targets, biochemical assays are designed to determine key kinetic parameters. For example, in the study of sirtuin inhibitors, assays are conducted to determine the IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. acs.org These assays typically involve incubating the enzyme with its substrate and varying concentrations of the inhibitor, followed by quantification of the product formation. acs.org

Receptor binding affinities are determined through radioligand binding assays. These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor. For instance, the binding affinity of novel sigma receptor ligands has been characterized using this method, providing Ki values that indicate the compound's potency. researchgate.netnih.gov Competition binding studies are performed in cell lines expressing the target receptor, and the displacement of a known radioligand by the test compound is measured. researchgate.net Scatchard analysis of the binding data can then be used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). researchgate.net

The versatility of the piperidin-4-ylcarbamate scaffold has been demonstrated in its use for developing inhibitors of various enzyme systems. Biochemical assays are crucial for evaluating the inhibitory potency of these compounds against their respective targets. smolecule.com

Mechanistic Studies in Disease Models

To further elucidate the therapeutic potential of this compound, mechanistic studies are conducted in relevant disease models. These studies aim to connect the compound's molecular activity to its effects on cellular pathways and to identify potential biomarkers of its activity.

Pathway Analysis and Biomarker Identification

Pathway analysis is employed to understand how this compound modulates specific signaling cascades implicated in disease. For example, if the compound is being investigated for its anti-inflammatory properties, its effect on the NLRP3 inflammasome pathway can be analyzed. mdpi.com This involves examining the downstream effects of target engagement, such as the release of inflammatory cytokines like IL-1β. mdpi.com

Biomarker identification is a critical component of these studies, as it can provide measurable indicators of the compound's pharmacological activity. mdpi.com For instance, if the compound targets a specific enzyme, changes in the levels of the enzyme's substrate or product in biological samples can serve as biomarkers. nih.gov In the context of nerve agent exposure, the identification of adducted peptides from butyrylcholinesterase serves as a biomarker of inhibition. mdpi.com Similarly, if this compound targets a kinase, the phosphorylation status of downstream substrates could be monitored as a biomarker of target engagement and pathway modulation. nih.gov

Cellular Uptake and Intracellular Localization Studies

Understanding how this compound enters cells and where it localizes within the cell is crucial for interpreting its biological activity. Various factors can influence the cellular uptake of compounds, including their surface properties, the incubation time, and the concentration of the compound. nih.gov

The primary mechanism of cellular entry for small molecules like this compound is often through diffusion across the cell membrane. nih.gov However, for nanoparticle formulations, the major delivery mechanism is endocytosis. nih.gov Studies on the cellular uptake of nanoparticles have shown that surface coatings can significantly affect their interaction with cells. nih.gov

Fluorescence microscopy can be a valuable tool for visualizing the intracellular localization of compounds. By labeling the compound with a fluorescent probe, its distribution within different cellular compartments can be observed. researchgate.net This information is important for confirming that the compound reaches its intended site of action.

Early-stage Predictive Metabolism and Drug-Drug Interaction Studies (e.g., CYP450 interaction prediction)

In the early stages of drug development, it is essential to predict the metabolic fate of a compound and its potential for drug-drug interactions. nih.gov The cytochrome P450 (CYP450) family of enzymes plays a major role in the metabolism of many drugs, and interactions with this system can lead to altered drug efficacy or toxicity. nih.govnih.gov

Computational or in silico tools are widely used for the early prediction of a compound's metabolism. nih.gov Software like BioTransformer can predict the metabolic transformations of small molecules by various enzyme systems, including CYP450. nih.govbiotransformer.ca These tools utilize both knowledge-based and machine learning approaches to predict potential metabolites. nih.gov

Predicting the interaction of this compound with CYP450 enzymes is a necessary step in its pharmacokinetic characterization. nih.gov These enzymes are responsible for the metabolism of a wide range of xenobiotic and endogenous compounds, often leading to their inactivation. nih.gov By predicting potential drug-drug interactions, safer therapeutic regimens can be designed. nih.gov For example, if a compound is identified as an inhibitor of a specific CYP450 isozyme, it could increase the concentration of other drugs metabolized by that same enzyme, potentially leading to adverse effects. nih.gov

Future Directions and Emerging Research Avenues

Design of Piperidin-4-yl Carbamates as Multi-Target Directed Ligands (MTDLs)

The complexity of multifactorial diseases like Alzheimer's disease (AD) has highlighted the limitations of single-target drugs, paving the way for the development of Multi-Target Directed Ligands (MTDLs). springernature.com MTDLs are single molecules engineered to interact with multiple biological targets simultaneously, offering a more holistic therapeutic approach. springernature.com The piperidin-4-yl carbamate (B1207046) framework is well-suited for MTDL design due to its versatile structure, which allows for systematic modifications to achieve desired polypharmacology.

A significant area of focus for piperidine-based MTDLs is neurodegenerative disorders. For instance, researchers have designed and synthesized series of N-alkylpiperidine carbamates that concurrently inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), all of which are key targets in the pathogenesis of Alzheimer's disease. nih.gov One promising compound, an N-benzylpiperidine derivative, demonstrated potent inhibition against AChE, BChE, and MAO-B. nih.gov Another related compound also showed neuroprotective effects by preventing amyloid β-induced neuronal cell death. nih.gov

The design strategy often involves linking the piperidine (B6355638) core, which can interact with one target, to another pharmacophore that binds to a second target. This modular approach allows for the fine-tuning of activity at each target. Studies on piperine-derived MTDLs have shown significant inhibitory activity against cholinesterases (ChEs), BACE1, and Aβ aggregation, demonstrating the potential of integrating a piperidine scaffold into a broader MTDL framework. nih.gov

| Compound Class | Targets | Therapeutic Area | Key Findings |

| N-Alkylpiperidine Carbamates | AChE, BChE, MAO-B | Alzheimer's Disease | Identified dual and multiple inhibitors; some compounds prevent amyloid β-induced cell death. nih.gov |

| Piperine-Derived Ligands | Cholinesterases, BACE1, Aβ Aggregation | Alzheimer's Disease | Compound PD07 showed significant multi-target activity and improved cognition in animal models. nih.gov |

This table summarizes examples of piperidine-containing compounds designed as Multi-Target Directed Ligands.

Integration of Artificial Intelligence and Machine Learning in Compound Design

De Novo Design: Generative AI models can design novel piperidin-4-yl carbamate derivatives tailored to specific biological targets. Platforms like Chemistry42 use AI to generate structures with optimized properties, potentially reducing the time and cost of discovery. nih.gov

Property Prediction: ML models can predict the physicochemical, pharmacokinetic, and toxicological properties of virtual compounds. This allows researchers to prioritize the synthesis of molecules with the highest chance of success. For example, ML can be used to predict properties critical for CNS drugs, such as blood-brain barrier permeability. nih.gov

Virtual Screening: AI-driven methods can screen large virtual libraries of piperidin-4-yl carbamate derivatives to identify potential hits for a specific target, requiring significantly fewer molecules to be screened experimentally compared to traditional methods. nih.gov

Synthesis Planning: AI tools can also devise efficient synthetic routes for complex molecules, analyzing vast reaction databases to suggest optimal pathways, reagents, and conditions. digitellinc.com

While still an emerging field, the integration of AI promises to overcome key bottlenecks in medicinal chemistry, enabling the more rapid and efficient development of piperidin-4-yl carbamate-based therapeutics. mdpi.com

Development of Novel Piperidin-4-yl Carbamate Scaffolds for Underexplored Biological Targets

The versatility of the piperidin-4-yl carbamate core makes it an ideal starting point for creating novel molecular scaffolds aimed at underexplored or challenging biological targets. Medicinal chemists are increasingly using this scaffold as a building block to synthesize libraries of complex molecules for screening against new targets in areas like inflammation and oncology. nih.gov

A notable example is the development of inhibitors for the NLRP3 inflammasome, a protein complex involved in inflammatory responses. Researchers have used tert-butyl piperidin-4-ylcarbamate as a key intermediate to create compounds that can prevent NLRP3-dependent pyroptosis. mdpi.com By combining the piperidine structure with other pharmacophores, such as a benzo[d]imidazole-2-one moiety, novel and potent NLRP3 inhibitors have been identified. mdpi.com

Furthermore, the piperidine scaffold is being explored for its potential in targeting other enzymes and receptors. Derivatives have been synthesized as inhibitors of IRAK4 (Interleukin-1 receptor-associated kinase 4), which is implicated in immune and inflammatory disorders. The development of new synthetic methodologies, such as efficient, large-scale processes for producing piperidin-4-yl-carbamate salts, facilitates the exploration of these novel derivatives. researchgate.netasianpubs.org

| Target Class | Specific Target | Therapeutic Relevance | Scaffold Example |

| Inflammasomes | NLRP3 | Inflammatory Diseases | 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives. mdpi.com |

| Kinases | IRAK4 | Immune Disorders, Cancer | Complex molecules using tert-butyl methyl(piperidin-4-yl)carbamate as a building block. |

| Endocannabinoid Hydrolases | MAGL, FAAH | Neurological and Inflammatory Disorders | Piperidine/piperazine carbamates. nih.gov |

This table showcases the application of piperidin-4-yl carbamate scaffolds in developing inhibitors for novel and underexplored biological targets.

Applications in Chemical Probes and Tool Compounds for Biological Systems

Beyond direct therapeutic applications, piperidin-4-yl carbamates are invaluable as chemical probes and tool compounds. These molecules are designed with high potency and selectivity for a specific biological target, enabling researchers to investigate the target's function in biological systems.

For example, piperidine and piperazine carbamates have been developed as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), two key enzymes in the endocannabinoid system. nih.gov These inhibitors serve as tool compounds to study the roles of these enzymes in neurological processes and disease.

Similarly, derivatives of the piperidine scaffold have been engineered to create highly selective antagonists for specific receptor subtypes. Researchers have developed 4,4-difluoropiperidine derivatives that act as exceptionally selective antagonists for the dopamine D4 receptor, making them valuable in vitro tools for studying receptor signaling pathways. nih.gov In another study, carbamate-bridged compounds were designed as selective M1 muscarinic receptor antagonists with potential applications as Positron Emission Tomography (PET) imaging probes, which would allow for the visualization and study of these receptors in living systems. mdpi.com The ability to create such precise molecular tools underscores the importance of the piperidin-4-yl carbamate scaffold in fundamental biological research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.